1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of 1-(arylsulfonyl)pyrrolidines : A study by Smolobochkin et al. (2017) describes the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols, leading to the formation of new 1-(arylsulfonyl)pyrrolidines. This method is convenient for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment in position 2 (Smolobochkin et al., 2017).
Cardiovascular Research
- L-type Calcium Channel Blocker : Carosati et al. (2009) studied the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, highlighting its potential use in cardiovascular research (Carosati et al., 2009).
Computational Chemistry and Drug Design
- Modelling Cytotoxicity Data : Chamjangali (2009) presented a study using Levenberg-Marquardt artificial neural network to model and predict the cytotoxicity of pyrryl aryl sulfones, including derivatives of 1-[5-chlorophenyl) sulfonyl]-1H-pyrrole. This research is significant in the field of computational chemistry and drug design (Chamjangali, 2009).
Chemical Synthesis Techniques
- Efficient Sulfonation of Pyrroles : Janosik et al. (2006) explored the sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile. This study contributes to the development of clean and operationally simple protocols for direct synthesis of sulfonyl chloride derivatives (Janosik et al., 2006).
Material Science and Polymer Chemistry
- Stability in Biosensor Application : Yamato et al. (1995) investigated the electrochemical polymerization of pyrrole in the presence of poly(styrene sulfonate), providing insights into its stability and potential application in biosensor technology (Yamato et al., 1995).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 4,4’-bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl and Bis(4-chlorophenyl) sulfone are known to be used in organic synthesis, suggesting that they may interact with a variety of biological targets.
Mode of Action
It is known that similar compounds, such as chlorfenapyr, are pro-insecticides, meaning they are metabolized into an active insecticide after entering the host . This suggests that 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole might also undergo metabolic activation to exert its effects.
Result of Action
It is known that similar compounds have been used in the synthesis of new 5-aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles , suggesting that this compound might also be involved in the synthesis of complex organic compounds.
Action Environment
It is known that similar compounds are used in long-life materials with low release rate , suggesting that they may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNNPPGRQRFTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351664 | |
Record name | 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16851-83-5 | |
Record name | 1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16851-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.